![molecular formula C18H16N2O3 B2506187 [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate CAS No. 728902-95-2](/img/structure/B2506187.png)
[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate is a compound that can be associated with the family of carbamates and benzoates, which are often explored for their potential applications in various fields such as medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical transformations. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart involves starting materials like 2-amino-4-(chloromethyl)thiazole and 2-amino-4-(chloromethyl)selenazole, respectively . Similarly, the synthesis of bicarbazole/cyanobenzene hybrid compounds includes the strategic placement of substituents to tune optoelectronic properties, which is achieved through a series of chemical reactions . These methods could potentially be adapted for the synthesis of [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound significantly influences its properties and potential applications. For example, the bicarbazole/cyanobenzene hybrids discussed in the papers have their HOMO and LUMO energy levels adjusted by changing substituents, which affects their optoelectronic properties . This suggests that the molecular structure of [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate, particularly the placement of the phenylethyl and cyanobenzoate groups, would be critical in determining its electronic properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of carbamates and related compounds is an area of interest due to their potential biological activity. The paper on thiazole and selenazole carbamates indicates that these compounds can inhibit leukemia cell proliferation and possess antifilarial activity . This implies that [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate could also be evaluated for similar biological activities, depending on its reactivity profile.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability are crucial for the practical application of a compound. The optoelectronic properties of the bicarbazole/cyanobenzene hybrids, including their triplet energy and singlet-triplet bandgaps, are tailored by substituent modification, which could be relevant for the design of OLED materials . These properties would need to be characterized for [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate to assess its suitability for similar applications.
Eigenschaften
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-12-15-6-8-16(9-7-15)18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXGYRVWFPTFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

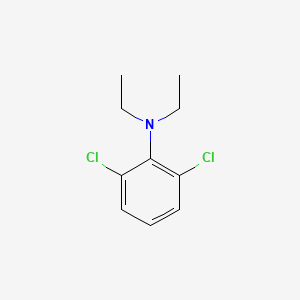
![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)
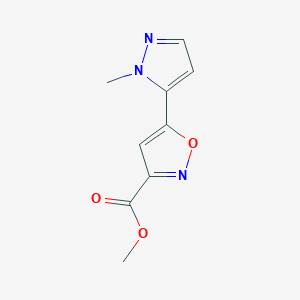

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)
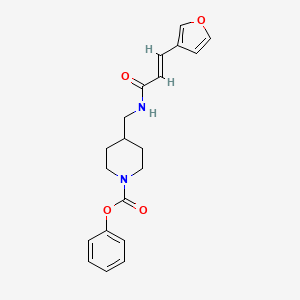

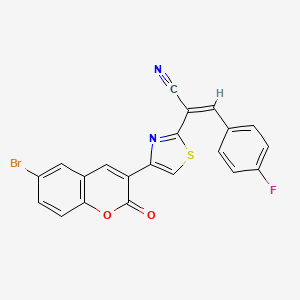
![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
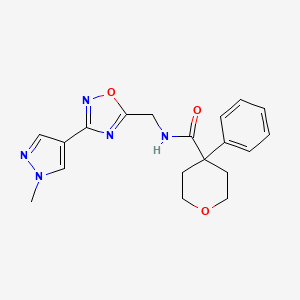
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)